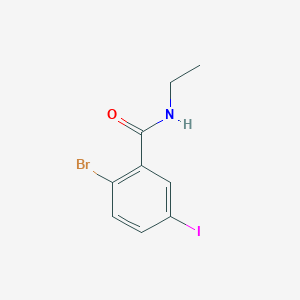

2-bromo-N-ethyl-5-iodobenzamide

Vue d'ensemble

Description

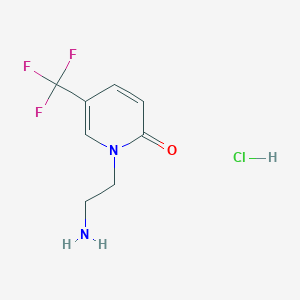

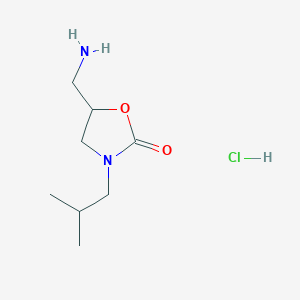

2-bromo-N-ethyl-5-iodobenzamide is a chemical compound with the molecular formula C9H9BrINO. It belongs to the class of compounds known as benzamides .

Molecular Structure Analysis

The molecular weight of this compound is 353.98 g/mol. The InChI code for this compound is 1S/C7H5BrINO/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3H, (H2,10,11) .Physical And Chemical Properties Analysis

This compound is a solid compound .Applications De Recherche Scientifique

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-bromo-N-ethyl-5-iodobenzamide serves as a critical synthon in the synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. It undergoes palladium-catalyzed cross-coupling reactions, facilitating the creation of various structurally complex and biologically significant molecules. This capacity enables the design and synthesis of novel compounds with potential applications in drug development and material science. The palladium-catalyzed reactions of halogenated benzamides, such as Sonogashira cross-coupling and heteroannulation, lead to the formation of compounds like 1-(2-aryl-1H-indol-7-yl)ethanones and 2-aryl-1H-indole-7-carboxamides, showcasing the versatility of halogenated benzamides in organic synthesis (M. M. Mmonwa & M. Mphahlele, 2016).

Development of Oxidizing Agents

Research into the synthesis and reactions of benziodazole oxides highlights the transformation of 2-iodobenzamides into novel oxidizing agents. These benziodazole oxides exhibit the potential for practical application as selective oxidizing reagents, drawing parallels with widely recognized oxidants such as the Dess–Martin periodinane. Preliminary findings suggest their capability to oxidize primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides, albeit with moderate enantioselectivity. This illustrates the expanding chemical utility of halogenated benzamides in the development of new reagents for synthetic chemistry (V. Zhdankin et al., 2000).

Crystal Engineering

In crystal engineering, halogenated benzamides, including those related to this compound, demonstrate the formation of molecular structures through interactions such as hydrogen bonds and halogen bonds. These interactions facilitate the construction of complex crystal architectures, providing insights into the molecular arrangement and potential for developing new materials with specific physical and chemical properties. The study of these molecular interactions is crucial for the rational design of materials with desired functionalities (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-bromo-N-ethyl-5-iodobenzamide are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets, CDK6 and CDK9, by binding to their active sites . This binding inhibits the kinase activity of CDK6 and CDK9, leading to cell cycle arrest and reduced transcription, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, preventing the progression from G1 to S phase. This leads to cell cycle arrest and apoptosis . Additionally, the inhibition of CDK9 affects RNA polymerase II-dependent transcription, leading to reduced expression of short-lived antiapoptotic proteins and further promoting apoptosis .

Pharmacokinetics

Its molecular weight (35398 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have favorable absorption and distribution characteristics.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. By targeting CDK6 and CDK9, it induces cell cycle arrest and apoptosis, leading to the death of cancer cells . This makes this compound a potential anticancer agent .

Propriétés

IUPAC Name |

2-bromo-N-ethyl-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXFGNYFBPTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)